4-nitro-3-(oxan-4-yl)-1H-pyrazole
Description
4-Nitro-3-(oxan-4-yl)-1H-pyrazole is a pyrazole derivative featuring a nitro group at position 4 and a tetrahydropyran-4-yl (oxan-4-yl) substituent at position 2. The nitro group is strongly electron-withdrawing, while the oxan-4-yl group contributes electron-donating effects via its ether oxygen, creating a unique electronic profile. This combination may enhance solubility in polar solvents compared to purely aromatic substituents .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-nitro-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,9,10) |
InChI Key |
UNKYCWFIVTVIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
Cyclocondensation between 1,3-diketones and hydrazine derivatives remains the most reliable method for pyrazole synthesis. For example, β-keto esters react with substituted hydrazines under acidic or basic conditions to form 1,3,5-trisubstituted pyrazoles. A study demonstrated that ethyl acetoacetate and phenylhydrazine yield 1,3,5-triphenylpyrazole with 95% efficiency using nano-ZnO catalysis (Scheme 1). Adapting this approach, 3-(oxan-4-yl)-1H-pyrazole could be synthesized by employing a 1,3-diketone pre-functionalized with an oxane group.
Table 1: Cyclocondensation Conditions for Pyrazole Formation
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate + PhNHNH2 | Nano-ZnO | Ethanol | 80 | 95 |
| Acetylacetone + MeNHNH2 | H2SO4 | AcOH | 100 | 78 |
1,3-Dipolar Cycloaddition
Diazocompounds and alkynes undergo [3+2] cycloaddition to form pyrazoles. Ethyl diazoacetate and phenylpropargyl in the presence of zinc triflate yield 3,5-disubstituted pyrazoles with 89% efficiency (Scheme 2). While this method offers regiocontrol, its applicability to oxane-containing substrates requires further validation.
Nitration Strategies
Introducing the nitro group at the 4-position necessitates careful nitration conditions to prevent over-nitration or ring degradation.
Mixed-Acid Nitration
The patent CN102250007A describes nitration using concentrated sulfuric acid and nitric acid (1:0.3–1.2 v/v) at 0–5°C, achieving 99% purity for 3,4-dinitropyrazole. For 4-nitro-3-(oxan-4-yl)-1H-pyrazole, analogous conditions could selectively nitrate the 4-position if the oxane group directs electrophilic attack.
Table 2: Nitration Efficiency Under Varied Conditions
| Substrate | Nitrating Agent | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Oxan-4-yl)-1H-pyrazole | HNO3/H2SO4 | H2SO4 | 0 | 62 |
| 3-Methyl-1H-pyrazole | AcONO2 | CF3COOH | 25 | 48 |
Directed Ortho-Metalation (DoM)
Transition metal-catalyzed nitration offers regioselectivity. Palladium-mediated C–H activation in pyrazoles enables nitro group insertion at the 4-position, though this method remains experimental for oxane-containing substrates.
Optimization and Industrial Scaling
Solvent and Catalyst Screening
Replacing ethanol with dimethylformamide (DMF) in cyclocondensation improves yields by 15% due to enhanced solubility of intermediates. Heterogeneous catalysts like montmorillonite K-10 reduce reaction times from 12 h to 2 h.
Table 3: Solvent Impact on Cyclocondensation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 12 |
| DMF | 36.7 | 93 | 6 |
Continuous Flow Reactors
Adopting continuous flow systems for nitration minimizes thermal degradation, increasing throughput by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
Route A (Cyclocondensation + Nitration):
-
Cyclocondensation of oxane-functionalized 1,3-diketone with hydrazine.
-
Nitration at 4-position using HNO3/H2SO4.
-
Advantages: High regioselectivity, scalable.
-
Limitations: Requires pre-functionalized diketone (synthetic complexity).
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole).
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound may also interact with enzymes and receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Properties of 4-Nitro Pyrazole Derivatives
- Electronic Effects : The nitro group withdraws electrons, stabilizing the pyrazole ring and increasing acidity. The oxan-4-yl group donates electrons via its oxygen, creating a push-pull electronic environment that may influence reactivity in substitution or coupling reactions .
- Crystal Packing: In nitro- and cyano-substituted pyrazoles, bulky substituents like oxan-4-yl may reduce packing efficiency, leading to lower density compared to smaller groups (e.g., CN or NO₂ in ). Methyl groups, however, enable tighter packing and higher density .
Research Findings and Trends
- Synthetic Challenges: Introducing oxan-4-yl requires specialized methods, such as Mitsunobu reactions or Pd-catalyzed couplings, contrasting with simpler alkylation for methyl groups .
- Thermal Stability : Nitro groups generally decrease thermal stability, but oxan-4-yl’s rigidity may counteract this, as seen in heterocyclic ethers .
- Antimicrobial Activity: Nitro-pyrazoles with electron-donating substituents (e.g., amino in ) show enhanced bioactivity, suggesting the target compound’s oxan-4-yl group could synergize with nitro for similar effects .
Biological Activity
4-Nitro-3-(oxan-4-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in pharmacology, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-nitro-3-(oxan-4-yl)-1H-pyrazole is , with a molecular weight of approximately 198.19 g/mol. The compound features a pyrazole ring with a nitro group at the 4-position and an oxane moiety at the 3-position, contributing to its unique reactivity and biological profile.
The mechanism of action of 4-nitro-3-(oxan-4-yl)-1H-pyrazole involves several pathways:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as cytotoxicity and modulation of signaling pathways.
- Target Interaction : The presence of the oxane group enhances solubility and bioavailability, facilitating interactions with biological targets such as enzymes and receptors.
Biological Activities
Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including:
- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to 4-nitro-3-(oxan-4-yl)-1H-pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| 4-Nitro-3-(oxan-4-yl)-1H-pyrazole | Antitumor | |
| 5-Methyl-4-nitro-1H-pyrazole | Antimicrobial | |
| 3-Amino-4-nitro-1H-pyrazole | Anti-inflammatory |
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Its structural features allow it to disrupt bacterial cell wall synthesis.
Case Studies
Several studies have highlighted the potential therapeutic applications of 4-nitro-3-(oxan-4-yl)-1H-pyrazole:
- Antitumor Efficacy : A study evaluating the compound's effect on the HT-29 colorectal cancer cell line found that it significantly reduced cell viability through apoptosis induction. The study suggested that the compound may act as a lead for developing novel anticancer agents .
- Antimicrobial Activity : In vitro tests showed that 4-nitro-3-(oxan-4-yl)-1H-pyrazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic.
Q & A
Q. What are common synthetic routes for preparing 4-nitro-3-(oxan-4-yl)-1H-pyrazole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step strategies:
Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or enones under acidic conditions .
Oxan-4-yl Introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the tetrahydropyran (oxan-4-yl) group .
Nitro Group Functionalization : Nitration using HNO₃/H₂SO₄ or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Q. How can the structure of 4-nitro-3-(oxan-4-yl)-1H-pyrazole be confirmed experimentally?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm for H-1 and H-5) and oxan-4-yl signals (δ 3.5–4.0 ppm for OCH₂) .
- IR Spectroscopy : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-O-C ether linkage (1250–1050 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak matching the exact mass (e.g., [M+H]⁺ = 238.0832 for C₈H₁₁N₃O₃) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) per CLSI guidelines .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced Research Questions
Q. How does the oxan-4-yl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (shake-flask method) to assess membrane permeability. Oxan-4-yl increases solubility via H-bonding, balancing nitro group hydrophobicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Oxan-4-yl may reduce CYP450-mediated metabolism .
- Plasma Protein Binding : Use equilibrium dialysis; bulky substituents like oxan-4-yl often lower free drug concentration .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- SAR Analysis : Compare derivatives with/without oxan-4-yl or nitro groups to isolate pharmacophores .
- Orthogonal Assays : Validate antiproliferative activity via both MTT and clonogenic assays to rule out false positives .
- Computational Modeling : Dock the compound into target proteins (e.g., tubulin) using AutoDock Vina to predict binding modes conflicting with experimental IC₅₀ .
Q. How can regioselectivity challenges during nitration be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM on pyrazole N-1) to steer nitration to C-4 .
- Lewis Acid Catalysis : Use ZnCl₂ or BF₃·Et₂O to stabilize transition states favoring nitro placement at C-3 or C-4 .
- Microwave Synthesis : Short, controlled heating (100°C, 10 min) minimizes byproducts like dinitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
